Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate
Overview
Description
Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 239.034927 Da and the average mass is 239.655 Da .Scientific Research Applications
Anticancer Activity
- Scientific Field : Oncology
- Summary of Application : Benzofuran derivatives have shown potential anticancer activity. They are being studied for their contribution as anticancer agents .
- Methods of Application : The chemical structure of benzofuran derivatives is evaluated to guide future medicinal chemists in designing new drugs for cancer therapy .
- Results or Outcomes : Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties .
Antiviral Activity
- Scientific Field : Virology
- Summary of Application : Some benzofuran compounds have shown anti-hepatitis C virus activity .
- Methods of Application : Novel macrocyclic benzofuran compounds have been discovered and are expected to be effective therapeutic drugs for hepatitis C disease .
- Results or Outcomes : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
Proteomics Research
- Scientific Field : Proteomics
- Summary of Application : Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate is used as a biochemical for proteomics research .
- Methods of Application : The compound is used in various proteomics experiments, although the specific methods of application can vary depending on the nature of the research .
- Results or Outcomes : The outcomes can vary widely depending on the specific research context .
Antimicrobial Agents
- Scientific Field : Microbiology
- Summary of Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
- Methods of Application : These compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds .
- Results or Outcomes : Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Antiviral Activity
- Scientific Field : Virology
- Summary of Application : Some benzofuran derivatives have shown antiviral activity .
- Methods of Application : The compound is used in various virology experiments, although the specific methods of application can vary depending on the nature of the research .
- Results or Outcomes : The outcomes can vary widely depending on the specific research context .
Biochemical for Proteomics Research
- Scientific Field : Proteomics
- Summary of Application : Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate is used as a biochemical for proteomics research .
- Methods of Application : The compound is used in various proteomics experiments, although the specific methods of application can vary depending on the nature of the research .
- Results or Outcomes : The outcomes can vary widely depending on the specific research context .
properties
IUPAC Name |
ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKDUUXDTANQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347034 | |
Record name | ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |
CAS RN |
329210-07-3 | |
Record name | ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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